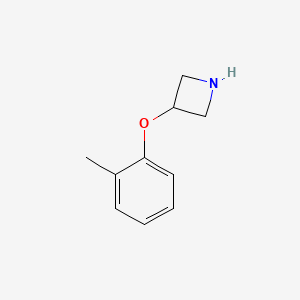

3-(2-Methylphenoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

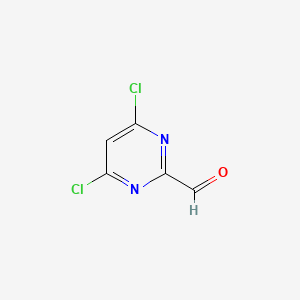

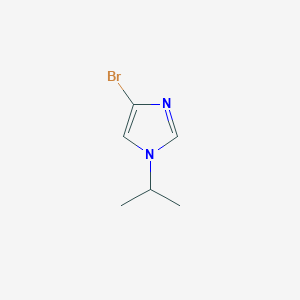

3-(2-Methylphenoxy)azetidine is a compound that belongs to the azetidine class, which is characterized by a four-membered ring containing one nitrogen atom. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential as building blocks for drug discovery .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, 2-substituted azetidines can be synthesized by anodic acetoxylation followed by nucleophilic substitution . Additionally, azetidine-3-amines,

Scientific Research Applications

Synthesis Techniques and Reactivity Azetidines, including compounds like 3-(2-Methylphenoxy)azetidine, are valuable in drug discovery for accessing underexplored chemical space. Their reactivity with electrophiles and nucleophiles allows for the creation of various structures such as amides, alkenes, and amines. Strategies like calcium(II)-catalyzed Friedel-Crafts reactions are used for synthesizing diarylazetidines, highlighting the importance of N-Cbz groups for stabilizing intermediate carbocations in these processes (Denis et al., 2018). Azetidines also undergo ring-opening reactions and can be synthesized from various acyclic precursors, contributing to the synthesis of cyclic products and other heterocycles (Singh et al., 2008).

Applications in Drug Design and Medicinal Chemistry Azetidines serve as intermediates for designing drug-like compounds due to their structural diversity and chemical reactivity. Their potential in medicinal chemistry is exemplified by their role in creating compounds with antiviral activity, particularly against influenza A. Modifications in the azetidine ring size significantly impact their antiviral efficacy, demonstrating the importance of structural variation in drug design (Zoidis et al., 2003).

Chemical Space and Drug Discovery 3-(2-Methylphenoxy)azetidine and related compounds extend the chemical space available for drug discovery, providing opportunities to create novel therapeutic agents. For example, thiourea-azetidine hybrids have shown promise as anticancer agents, with certain compounds demonstrating significant in vitro antiproliferative activity against various cancer cell lines. These studies underscore the potential of azetidine derivatives in contributing to the discovery of new antitumor agents (Parmar et al., 2021).

properties

IUPAC Name |

3-(2-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-2-3-5-10(8)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMUHHZSLOMTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647895 |

Source

|

| Record name | 3-(2-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenoxy)azetidine | |

CAS RN |

954222-84-5 |

Source

|

| Record name | 3-(2-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)